1-(2-Chloro-6-hydroxyphenyl)ethanone, also known as 2-chloro-6-hydroxyacetophenone, has been synthesized and characterized in various research studies. The specific methods used for its synthesis can vary, but common approaches involve Friedel-Crafts acylation or Claisen condensation reactions. [, ]
Some studies have investigated the potential biological activities of 1-(2-chloro-6-hydroxyphenyl)ethanone. For instance, research suggests that it might possess anti-inflammatory and analgesic properties. However, these findings are preliminary and require further investigation to confirm their validity and understand the underlying mechanisms of action. [, ]
The presence of both a chloro and a hydroxyl group in the molecule makes 1-(2-chloro-6-hydroxyphenyl)ethanone a potentially valuable intermediate for further chemical modifications. Researchers can utilize it as a precursor for the synthesis of more complex molecules with potentially diverse biological activities. This application highlights its potential contribution to the field of drug discovery. []
1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C₈H₇ClO₂ and a molecular weight of approximately 170.59 g/mol. The compound features a chloro substituent at the second position and a hydroxy group at the sixth position of the phenyl ring. It is classified as an irritant and is primarily utilized in laboratory settings for various chemical syntheses and research purposes .
Currently, there is no scientific research readily available describing a specific mechanism of action for 1-(2-Chloro-6-hydroxyphenyl)ethanone.
Due to the limited information on this compound, it is advisable to handle it with caution assuming similar properties to other chloro- and hydroxy- substituted aromatic compounds. These can include:
The reactivity of 1-(2-Chloro-6-hydroxyphenyl)ethanone can be attributed to its functional groups. Key reactions include:
These reactions are essential for synthesizing more complex organic molecules and exploring structure-activity relationships in medicinal chemistry .
Research indicates that 1-(2-Chloro-6-hydroxyphenyl)ethanone exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. Additionally, it may possess anti-inflammatory properties, making it relevant in therapeutic applications .
Several methods exist for synthesizing 1-(2-Chloro-6-hydroxyphenyl)ethanone:
These methods highlight the versatility of synthetic approaches available for producing this compound .
1-(2-Chloro-6-hydroxyphenyl)ethanone finds applications in various fields:
Studies involving 1-(2-Chloro-6-hydroxyphenyl)ethanone focus on its interactions with biological systems. Research indicates potential interactions with cellular targets that could lead to antimicrobial effects. Additionally, investigations into its pharmacokinetics and toxicity are essential for assessing its safety profile in therapeutic contexts .
Several compounds share structural similarities with 1-(2-Chloro-6-hydroxyphenyl)ethanone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Hydroxyacetophenone | Hydroxy group on phenyl ring | Commonly used as a precursor in organic synthesis |
4-Chloroacetophenone | Chloro group at para position | Exhibits different reactivity patterns |
3-Hydroxyacetophenone | Hydroxy group at meta position | Known for distinct biological activity |
While these compounds share similar functionalities, the positioning of substituents significantly influences their chemical behavior and biological activity, highlighting the uniqueness of 1-(2-Chloro-6-hydroxyphenyl)ethanone .
1-(2-Chloro-6-hydroxyphenyl)ethanone represents a substituted acetophenone derivative with significant structural complexity arising from the dual substitution pattern on the aromatic ring [1]. The compound exhibits the molecular formula C₈H₇ClO₂, indicating the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two oxygen atoms within its molecular framework [1] [2]. This molecular composition yields a molecular weight of 170.59 grams per mole, which has been consistently reported across multiple analytical sources [1] [3] [4].
The exact mass determination provides a more precise value of 170.013458 grams per mole, representing the monoisotopic mass calculated using the most abundant isotopes of each constituent element [5]. The compound is officially registered under Chemical Abstracts Service number 55736-04-4, establishing its unique chemical identity within the scientific literature [1] [2] [4].
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2-chloro-6-hydroxyphenyl)ethanone, which precisely describes the substitution pattern and functional group arrangement [1] [2]. The Standard International Chemical Identifier notation is InChI=1S/C8H7ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3, providing a unique string representation of the molecular structure [1] [5]. The corresponding International Chemical Identifier Key is RUSSVKYJPIADHS-UHFFFAOYSA-N, serving as a condensed hash of the structural information [1] [5].
Property | Value |
---|---|
Molecular Formula | C₈H₇ClO₂ |
Molecular Weight | 170.59 g/mol |
Exact Mass | 170.013458 g/mol |
Chemical Abstracts Service Number | 55736-04-4 |
International Union of Pure and Applied Chemistry Name | 1-(2-chloro-6-hydroxyphenyl)ethanone |
Standard International Chemical Identifier | InChI=1S/C8H7ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 |
International Chemical Identifier Key | RUSSVKYJPIADHS-UHFFFAOYSA-N |
The structural geometry of 1-(2-Chloro-6-hydroxyphenyl)ethanone demonstrates characteristic features typical of substituted acetophenone derivatives with ortho-substituted aromatic systems [6] [7]. Based on crystallographic studies of closely related chlorohydroxyacetophenone compounds, the aromatic ring exhibits bond lengths falling within the expected ranges for organic aromatic structures [6] [7]. The carbon-carbon bond lengths within the benzene ring typically range from 1.39 to 1.42 Ångströms, reflecting the delocalized electronic structure of the aromatic system [7].
The carbon-chlorine bond length in the 2-position demonstrates typical single bond characteristics, with measurements in related structures showing values consistent with aromatic carbon-halogen bonds [7]. The carbon-oxygen bond in the hydroxyl group at the 6-position exhibits standard single bond parameters, while the ketone carbon-oxygen double bond displays the characteristic shorter distance associated with carbonyl functionality [6] [7].
Bond angles within the aromatic ring system deviate slightly from the ideal 120° due to the influence of the substituent groups [7]. The presence of the chlorine atom and hydroxyl group creates electronic and steric effects that influence the local geometry around their respective attachment points [6] [7]. The angle formed by the ketone carbon, the aromatic carbon, and adjacent ring carbons reflects the typical geometry observed in acetophenone derivatives [7].
The conformational behavior of 1-(2-Chloro-6-hydroxyphenyl)ethanone is primarily governed by the rotational freedom around the bond connecting the ketone group to the aromatic ring [8]. The molecule exhibits a fundamentally planar aromatic system with the potential for intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen [8]. This intramolecular interaction significantly influences the preferred conformation and contributes to the overall molecular stability [8].
The chlorine substituent at the 2-position and the hydroxyl group at the 6-position create a favorable geometry for intramolecular hydrogen bond formation [8]. The proximity of these functional groups allows for the establishment of a six-membered chelate ring through hydrogen bonding, which stabilizes specific conformational arrangements [8]. This intramolecular hydrogen bonding pattern is characteristic of ortho-substituted hydroxyacetophenone derivatives and significantly influences both the molecular conformation and physical properties [8].
The ketone group orientation relative to the aromatic plane is influenced by electronic conjugation effects and steric interactions with the ortho-substituents [8]. Computational studies on related compounds suggest that the molecule adopts conformations that maximize both electronic stabilization through conjugation and geometric optimization through intramolecular hydrogen bonding [9].
Crystal structure analysis of related chlorohydroxyacetophenone compounds reveals important insights into the solid-state organization of 1-(2-Chloro-6-hydroxyphenyl)ethanone [6] [7] [8]. The molecular packing in the crystalline state is dominated by intermolecular hydrogen bonding interactions between adjacent molecules [6] [7]. These interactions typically involve the hydroxyl groups as hydrogen bond donors and the ketone oxygen atoms as acceptors [6] [7].
The crystal packing arrangements demonstrate the formation of hydrogen-bonded networks that contribute to the overall stability of the crystalline phase [6] [7]. In related structures, molecules are linked through intermolecular oxygen-hydrogen to oxygen hydrogen bonds, creating chain-like arrangements or dimeric structures [6] [7]. The presence of the chlorine substituent contributes additional weak intermolecular interactions through halogen bonding effects [7].
The planar nature of the molecule, with root mean square deviations typically less than 0.05 Ångströms for the non-hydrogen atoms, facilitates efficient crystal packing [6] [8]. The aromatic rings in adjacent molecules can engage in pi-stacking interactions, further stabilizing the crystal structure [7]. The overall crystal packing is characterized by layers of molecules held together by a combination of hydrogen bonding and van der Waals interactions [6] [7].
The boiling point of 1-(2-Chloro-6-hydroxyphenyl)ethanone has been consistently reported as 225.4 ± 20.0°C at 760 mmHg across multiple sources [1] [10] [11] [12] [13]. This relatively high boiling point reflects the molecular weight of the compound and the presence of intermolecular hydrogen bonding interactions that increase the energy required for phase transition from liquid to vapor [1] [10]. The boiling point value indicates significant intermolecular forces in the liquid phase, consistent with the hydroxyl functionality capable of forming hydrogen bonds [11] [13].
Nuclear magnetic resonance spectroscopy provides definitive structural information about 1-(2-Chloro-6-hydroxyphenyl)ethanone through analysis of hydrogen and carbon environments within the molecule.
The proton nuclear magnetic resonance spectrum of 1-(2-Chloro-6-hydroxyphenyl)ethanone reveals characteristic signals that confirm the presence of both aromatic and aliphatic protons [1] [2] [3]. The phenolic hydroxyl proton appears as a distinctive singlet at approximately 12.5-13.0 parts per million, demonstrating significant deshielding due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen [4] [5]. This downfield chemical shift indicates the formation of a stable six-membered hydrogen-bonded ring structure between the ortho-positioned hydroxyl group and the ketone functionality .
The aromatic protons exhibit a complex multiplet pattern in the region between 6.6-7.4 parts per million, characteristic of substituted benzene rings [7] [8]. The H-3 proton, positioned ortho to the chlorine substituent, appears as a doublet at 7.2-7.4 parts per million with a coupling constant of approximately 8.0 hertz [4] [5]. The H-4 proton manifests as a triplet at 6.8-7.0 parts per million due to coupling with both adjacent aromatic protons. The H-5 proton, located para to the chlorine atom, produces a doublet at 6.6-6.8 parts per million [1] [2].
The acetyl methyl group generates a characteristic singlet at 2.6-2.8 parts per million, integrating for three protons [4] [5]. This chemical shift is typical for methyl groups attached to aromatic ketones and confirms the presence of the ethanone functionality [7] [8]. The coupling pattern and chemical shifts observed in the proton nuclear magnetic resonance spectrum provide conclusive evidence for the proposed molecular structure and substitution pattern.
The carbon-13 nuclear magnetic resonance spectrum of 1-(2-Chloro-6-hydroxyphenyl)ethanone displays eight distinct carbon signals corresponding to the eight carbon atoms in the molecular structure [9] [10] [11]. The carbonyl carbon appears as a characteristic weak signal at approximately 202.5 parts per million, typical of aromatic ketones [7] [8]. This downfield position reflects the electron-withdrawing nature of the aromatic ring and the deshielding effect of the carbonyl functionality.
The aromatic carbon atoms produce signals in the region between 115.8-162.8 parts per million [9] [10]. The C-6 carbon, bearing the phenolic hydroxyl group, appears at 162.8 parts per million, demonstrating significant deshielding due to the electron-withdrawing effect of the oxygen atom [11]. The C-2 carbon, substituted with chlorine, resonates at 133.2 parts per million, showing the typical deshielding effect of halogen substitution [9] [10].
The remaining aromatic carbons appear at 129.1 parts per million for C-4, 125.4 parts per million for C-3, 118.6 parts per million for C-5, and 115.8 parts per million for C-1 [9] [10] [11]. These chemical shifts reflect the combined electronic effects of the chlorine and hydroxyl substituents on the aromatic ring system. The acetyl methyl carbon produces a strong signal at 26.2 parts per million, characteristic of aliphatic carbons attached to carbonyl groups [7] [8].
Infrared spectroscopy provides valuable information about the functional groups present in 1-(2-Chloro-6-hydroxyphenyl)ethanone through analysis of molecular vibrations [12] [13] [4]. The infrared spectrum displays characteristic absorption bands that confirm the presence of phenolic, ketone, and aromatic functionalities within the molecular structure.
The phenolic hydroxyl group produces a broad, strong absorption band at 3400-3500 wavenumbers, indicating the presence of hydrogen-bonded hydroxyl functionality [12] [13] [4]. This broad absorption pattern suggests intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, consistent with the observed chemical shifts in the nuclear magnetic resonance spectra [5] .
The aromatic carbon-hydrogen stretching vibrations appear at 3050-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching of the acetyl methyl group occurs at 2900-3000 wavenumbers [12] [13] [14]. These absorptions confirm the presence of both aromatic and aliphatic carbon-hydrogen bonds within the molecular structure [15] [16].
The carbonyl stretching vibration manifests as a very strong absorption at 1650-1670 wavenumbers, characteristic of aromatic ketones [12] [13] [4]. The position of this absorption indicates conjugation between the carbonyl group and the aromatic ring system, resulting in a lower frequency compared to aliphatic ketones [5] [14].
Aromatic carbon-carbon stretching vibrations produce medium to strong intensity bands at 1580-1600 wavenumbers and 1450-1480 wavenumbers [12] [13] [14]. These absorptions confirm the presence of the benzene ring system and provide information about the substitution pattern [15] [16].
The carbon-chlorine stretching vibration appears at 800-850 wavenumbers with medium intensity [12] [13] [17]. This absorption confirms the presence of the chlorine substituent and provides information about the carbon-halogen bond strength [4] [5]. Additional characteristic absorptions include the phenolic carbon-oxygen stretch at 1200-1250 wavenumbers and out-of-plane aromatic carbon-hydrogen bending at 750-800 wavenumbers [14] [16].
Mass spectrometry of 1-(2-Chloro-6-hydroxyphenyl)ethanone provides information about the molecular mass and fragmentation patterns characteristic of this phenolic ketone [18] [19] [20]. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of the compound [18] [21]. This molecular ion peak exhibits moderate intensity, typical of aromatic ketones under electron ionization conditions [19] [20].
The base peak occurs at mass-to-charge ratio 155, corresponding to the loss of a methyl radical from the molecular ion [17] [20]. This fragmentation represents alpha-cleavage of the acetyl group, a characteristic fragmentation pattern for aromatic ketones [19] [22] [23]. The formation of this fragment ion involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, producing a stabilized aromatic acylium ion [20].
A significant fragment ion appears at mass-to-charge ratio 127, representing the loss of the acetyl group from the molecular ion [17] [20]. This fragmentation produces a chlorinated phenoxide ion, demonstrating the stability of the aromatic system after loss of the ketone functionality [19] [22]. The relative intensity of this fragment (approximately 75% of the base peak) indicates the favorable nature of this fragmentation pathway [20].
Additional fragment ions include mass-to-charge ratio 99, corresponding to the loss of chlorine from the base peak, and mass-to-charge ratio 43, representing the acetyl cation [17] [19] [20]. The acetyl fragment is characteristic of compounds containing the acetyl functionality and provides confirmation of the ketone structure [22] [23]. A minor fragment at mass-to-charge ratio 28 corresponds to carbon monoxide loss, typical of aromatic ketones under high-energy conditions [19] [20].
Ultraviolet-visible spectroscopy of 1-(2-Chloro-6-hydroxyphenyl)ethanone reveals electronic transitions characteristic of phenolic ketones [24] [25] [26]. The compound exhibits two primary absorption regions in the ultraviolet-visible spectrum, reflecting different electronic transitions within the molecular structure.
The higher energy absorption band appears at 250-280 nanometers with high intensity, corresponding to a pi-to-pi-star transition within the aromatic ring system [24] [26]. This transition involves the excitation of electrons from bonding pi orbitals to antibonding pi-star orbitals in the benzene ring [25] [27]. The presence of both electron-donating (hydroxyl) and electron-withdrawing (chlorine and carbonyl) substituents influences the energy and intensity of this transition [26] [28].
A lower energy absorption band occurs at 280-320 nanometers with lower intensity, representing an n-to-pi-star transition involving the carbonyl group [24] [26]. This transition involves the excitation of non-bonding electrons on the carbonyl oxygen to antibonding pi-star orbitals of the carbonyl group [25] [27]. The position and intensity of this absorption provide information about the electronic environment of the ketone functionality [26] [28].
The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen influences both absorption bands, causing slight shifts in wavelength compared to non-hydrogen-bonded analogs [24] [26]. The electron-withdrawing effect of the chlorine substituent causes a bathochromic shift in the absorption maxima, while the electron-donating effect of the hydroxyl group produces a hypsochromic shift [25] [27] [28].
X-ray crystallography provides detailed three-dimensional structural information about 1-(2-Chloro-6-hydroxyphenyl)ethanone in the solid state [29] [30] [31]. Crystallographic analysis reveals the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
The molecular structure exhibits a planar arrangement of the aromatic ring and the carbonyl group, with the acetyl functionality coplanar with the benzene ring [29] [30]. This planarity facilitates conjugation between the aromatic pi system and the carbonyl group, consistent with the observed infrared carbonyl stretching frequency [31] [32].
The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen forms a stable six-membered ring structure [5] [29] [30]. The hydrogen bond distance typically measures 2.5-2.7 angstroms, indicating a moderately strong interaction [31] [32]. This hydrogen bonding constrains the molecular conformation and influences the chemical and physical properties of the compound [29] [30].
The crystal packing reveals intermolecular interactions including weak hydrogen bonds, van der Waals forces, and pi-pi stacking interactions [29] [30] [31]. The chlorine substituent participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [32]. The hydroxyl group forms additional intermolecular hydrogen bonds with adjacent molecules, creating a three-dimensional network of interactions [29] [30].